5-Bromo-2-chloro-3-(3-methylpiperidine-1-carbonyl)pyridine
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Description
5-Bromo-2-chloro-3-methoxypyridine is a compound that has a molecular weight of 222.47 . It is a solid at room temperature and should be stored in a dark, dry place .
Synthesis Analysis
While the specific synthesis process for “5-Bromo-2-chloro-3-(3-methylpiperidine-1-carbonyl)pyridine” is not available, similar compounds like 5-Bromo-2-chloropyridine can be prepared via palladium-catalyzed amination . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-methoxypyridine is 1S/C6H5BrClNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-methoxypyridine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O/c1-8-3-2-4-16(7-8)12(17)10-5-9(13)6-15-11(10)14/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDIEAMVTZYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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